N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid
Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an anthranilic acid moiety. The trifluoromethyl groups impart distinct chemical properties, making this compound valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with anthranilic acid under specific conditions. One common method includes the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to yield the corresponding benzamide intermediate . This intermediate is then reacted with anthranilic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of efficient catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Investigated for their antimicrobial properties.
3,5-Bis(trifluoromethyl)benzonitrile: Used as an intermediate in the synthesis of various fluorinated compounds.
Uniqueness
N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid is unique due to its specific structural features, including the presence of both anthranilic acid and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13(23)24/h1-7,22H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUIRBFRXSXENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178630 | |
Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23917-95-5 | |
Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023917955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Bis(trifluoromethyl)phenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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